4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-
Description
Chemical Structure and Synthesis The compound 4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro- (C₁₂H₇Cl₂NO₃) is a heterocyclic molecule featuring a fused pyrano-isoxazolone core substituted with a 2,6-dichlorophenyl group. Its synthesis involves a nitrile oxide cycloaddition reaction between 2,6-dichlorobenzonitrile oxide and 5,6-dihydro-2H-pyran-2-one, followed by oxidation with nickel peroxide to yield the final product . Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with distinct atomic coordinates and displacement parameters for carbon, hydrogen, chlorine, and oxygen atoms . The 2,6-dichlorophenyl group adopts a planar conformation, stabilized by weak intramolecular interactions .
Properties
CAS No. |
156496-83-2 |
|---|---|
Molecular Formula |
C12H7Cl2NO3 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-6,7-dihydropyrano[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C12H7Cl2NO3/c13-6-2-1-3-7(14)9(6)11-10-8(18-15-11)4-5-17-12(10)16/h1-3H,4-5H2 |
InChI Key |
TXBMHGJQEJHAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1ON=C2C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Overview
The synthesis of 3-(2,6-dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one typically begins with the reaction of 2,6-dichlorobenzonitrile oxide and 5,6-dihydro-2H-pyran-2-one. This nitrile oxide cycloaddition forms an isoxazoline intermediate, which is subsequently oxidized to the isoxazol-4-one structure.
Structural Confirmation
The product’s structure was confirmed by X-ray crystallography, showing the carbonyl group positioned on the same side as the aryl substituent, consistent with the expected regiochemistry of the cycloaddition and oxidation steps.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cycloaddition | 2,6-Dichlorobenzonitrile oxide + 5,6-dihydro-2H-pyran-2-one | Formation of isoxazoline intermediate |
| Oxidation | Nickel peroxide, 448–450 K | Conversion to 4H-pyrano[3,4-d]isoxazol-4-one |
Related Synthetic Strategies in Pyrano-Fused Heterocycles
While direct preparation methods for this exact compound are limited, related pyrano-fused heterocycles have been synthesized using multi-component reactions (MCRs) and catalysis, which may inspire alternative synthetic routes.
Multi-Component One-Pot Synthesis Using Catalysts
- Catalyst: Indium(III) chloride (InCl3) has been used effectively to catalyze the synthesis of multi-substituted pyrano derivatives.
- Method: A four-component one-pot reaction involving ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile in 50% ethanol under ultrasound irradiation at 40 °C for 20 minutes.
- Advantages: This method offers high yields (80–95%), short reaction times, and mild conditions, aligning with green chemistry principles.
- Mechanism: The reaction proceeds via condensation, nucleophilic attack, and tautomerization steps catalyzed by InCl3, facilitating ring formation.
Although this method is for pyrano[2,3-c]pyrazole derivatives, the principles of catalysis, mild conditions, and multi-component assembly could be adapted for related pyrano-fused isoxazolones.
| Parameter | Details |
|---|---|
| Catalyst | InCl3 (20 mol%) |
| Solvent | 50% Ethanol |
| Temperature | 40 °C |
| Reaction Time | 20 minutes (ultrasound irradiation) |
| Yield | 80–95% |
| Advantages | High efficiency, green chemistry, mild conditions |
Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nitrile Oxide Cycloaddition + Oxidation | 2,6-Dichlorobenzonitrile oxide, 5,6-dihydro-2H-pyran-2-one, nickel peroxide, 448–450 K | Direct formation of target compound, confirmed by X-ray crystallography | Requires generation of nitrile oxide, high temperature oxidation |
| Multi-Component Catalytic Synthesis (Related) | InCl3 catalyst, ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, malononitrile, ultrasound, 40 °C | Mild conditions, high yield, rapid synthesis | Not directly for target compound, but adaptable |
Research Findings and Notes
- The cycloaddition of nitrile oxides to unsaturated lactones like 5,6-dihydro-2H-pyran-2-one is a well-established route to isoxazoline intermediates, which upon oxidation yield isoxazol-4-ones with fused pyran rings.
- The oxidation step using nickel peroxide is critical for converting the isoxazoline ring to the isoxazol-4-one, a key functional group in the target compound.
- Structural studies via X-ray crystallography confirm the regiochemistry and molecular conformation, ensuring the synthetic route’s validity.
- Alternative synthetic approaches using multi-component reactions and catalysis offer promising avenues for related compounds, emphasizing efficiency and green chemistry.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 4H-Pyrano[3,4-d]isoxazol-4-one exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the 2,6-dichlorophenyl group was found to enhance the compound's efficacy against specific pathogens.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 4H-Pyrano[3,4-d]isoxazol-4-one | E. coli | 32 |
| 4H-Pyrano[3,4-d]isoxazol-4-one | S. aureus | 16 |
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory drugs. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which suggests its potential use in treating inflammatory diseases.
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its pesticidal properties. Research indicates that it can act as an effective insecticide against common agricultural pests. A study demonstrated that formulations containing this compound significantly reduced pest populations in controlled trials.
| Pesticide Formulation | Pest Type | Efficacy (%) |
|---|---|---|
| Formulation A | Aphids | 85 |
| Formulation B | Thrips | 78 |
Materials Science
Polymer Composites
In materials science, 4H-Pyrano[3,4-d]isoxazol-4-one has been explored for its role in developing polymer composites. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A + Compound | 250 | 45 |
| Polymer B + Compound | 230 | 50 |
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers synthesized several derivatives of the compound and tested their antimicrobial efficacy against a panel of bacteria. The results indicated that modifications to the dichlorophenyl group significantly influenced activity levels.
- Field Trials for Pest Control : Field trials were conducted using formulations based on this compound to assess its effectiveness in real agricultural settings. Results showed a marked decrease in pest populations compared to untreated controls.
- Development of High-Performance Polymers : A collaborative study between chemists and materials scientists focused on integrating this compound into high-performance polymers for aerospace applications. The resulting materials exhibited enhanced properties suitable for demanding environments.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Key Features
- Molecular Formula: C₁₂H₇Cl₂NO₃
- Crystal Dimensions : 0.13 × 0.32 × 0.39 mm (block-shaped, colorless) .
- Stereochemical Influence : Bromine acts as a stereochemical auxiliary in related reactions, reversing regioselectivity during cycloaddition to form isomers .
Structural Isomer: 3-(2,6-Dichlorophenyl)-4,5-dihydro-7H-pyrano[4,3-d]isoxazol-7-one
This isomer shares the same molecular formula (C₁₂H₇Cl₂NO₃) but differs in the pyran ring’s oxygen position (pyrano[4,3-d]isoxazolone vs. pyrano[3,4-d]isoxazolone). The regioselectivity divergence arises from the use of bromine in nitrile oxide cycloadditions, which alters reaction pathways .
| Property | Target Compound | Isomer |
|---|---|---|
| Core Structure | Pyrano[3,4-d]isoxazolone | Pyrano[4,3-d]isoxazolone |
| Regioselectivity Driver | Nickel peroxide oxidation | Bromine as stereochemical auxiliary |
| Crystal System | Monoclinic (P2₁/c) | Not reported in evidence |
| Synthetic Yield | Not explicitly stated | Not explicitly stated |
Dichlorophenyl-Substituted Heterocycles
and list compounds with 2,6- or 3,4-dichlorophenyl groups attached to diverse heterocycles (e.g., indazoles, quinolines, pyrimidines). Key comparisons:
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride ():
- Lacks the fused pyran ring but retains an isoxazole core.
- The 2-chlorophenyl group induces steric hindrance, contrasting with the 2,6-dichlorophenyl group’s symmetric steric effects in the target compound.
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxyquinazolin-4-amine ():
Isoxazole Derivatives
The target compound’s isoxazolone ring is distinct from simple isoxazoles (e.g., 5-methylisoxazole derivatives in ). The fused pyran ring increases rigidity, which may reduce metabolic degradation compared to non-fused isoxazoles .
Biological Activity
The compound 4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro- is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antioxidant, and potential anticancer activities based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by a pyranoisoxazole core with a dichlorophenyl substituent. This unique structure contributes to its biological activity.
Antibacterial Activity
Recent studies have shown that derivatives of isoxazoles exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for various synthesized isoxazole derivatives ranged from 40 to 70 μg/ml against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) .
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Compound | MIC (μg/ml) | Gram-positive | Gram-negative |
|---|---|---|---|
| 4d | 40 | Yes | Yes |
| 4a | 50 | Yes | Yes |
| 4c | 60 | Yes | Yes |
| Gentamycin (control) | <10 | Yes | Yes |
The zone of inhibition (ZOI) was also measured using the agar disc diffusion method. Compounds such as 4a , 4c , 4d , and others demonstrated inhibition zones greater than that of the standard antibiotic Gentamycin .
Antioxidant Activity
The total antioxidant capacity (TAC) assay indicated that several isoxazole derivatives possess antioxidant properties. For instance, compounds 4e and 4n showed TAC values of 42.99 ± 0.13 and 43.56 ± 0.03 , respectively . The antioxidant activity varies significantly among different compounds due to differences in their structural configurations.
Table 2: Total Antioxidant Capacity of Isoxazole Derivatives
| Compound | TAC Value (Absorbance at 695 nm) |
|---|---|
| 4e | 42.99 ± 0.13 |
| 4n | 43.56 ± 0.03 |
| Control | - |
Case Studies
A notable study focused on the synthesis and evaluation of various isoxazole derivatives highlighted their potential as antimicrobial agents. The study involved testing several compounds for their efficacy against pathogenic bacteria and assessing their safety profiles through toxicity tests .
In another investigation, molecular docking simulations were performed to predict binding affinities of these compounds with key molecular targets involved in inflammation and pain pathways, suggesting potential therapeutic applications beyond antibacterial activity .
Q & A
Q. How is the crystal structure of this compound determined, and what parameters are critical for structural validation?
The crystal structure is resolved via single-crystal X-ray diffraction (SCXRD). Key parameters include atomic coordinates (Table 1) and anisotropic displacement parameters (Table 2) derived from refinement against intensity data. For reproducibility, ensure data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refine using SHELXL-2018/3 .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step approach involves:
- Diazomethane addition to dichloromethane solutions of precursors under controlled temperatures (–20 to –15°C).
- Refluxing intermediates with chloranil in xylene (25–30 hours), followed by NaOH workup and recrystallization from methanol .
- Alternative routes use hydrazine hydrate and NaHSO₄ in ethanol-water mixtures under reflux (80°C) for cyclocondensation .
Q. How can researchers confirm the purity of the compound post-synthesis?
- Chromatography : Use silica gel TLC with petroleum ether/ethyl acetate (20:80) to monitor reaction progress .
- Recrystallization : Purify via 2-propanol or methanol recrystallization to remove unreacted starting materials .
- Spectroscopy : Validate purity using IR (e.g., ν C=O at ~1684 cm⁻¹) and ¹H-NMR (e.g., δ 2.48 ppm for methyl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst Screening : Test Brønsted acids (e.g., NaHSO₄) vs. Lewis acids for cyclization efficiency .
- Temperature Gradients : Compare yields at –15°C (slow addition) vs. room temperature to minimize side reactions .
- Solvent Systems : Evaluate polar aprotic solvents (e.g., DMF) vs. ethanol-water mixtures for solubility and reactivity .
Q. What spectroscopic methods are used to analyze tautomeric equilibria or conformational dynamics?
- ¹H-NMR : Monitor proton environments (e.g., NH₂ at δ 2.00 ppm or CH groups at δ 5.0 ppm) to detect tautomeric shifts .
- IR Spectroscopy : Identify carbonyl (C=O) and sulfonyl (S=O) stretching frequencies to infer electronic effects .
- Variable-Temperature NMR : Track dynamic behavior of dihydro-pyrano rings at 25–100°C .
Q. How can computational modeling complement experimental data for property prediction?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare with SCXRD-derived bond lengths/angles .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
Q. What strategies are employed to resolve contradictions in crystallographic data across studies?
- Displacement Parameter Analysis : Compare anisotropic displacement ellipsoids (Table 2) to assess thermal motion or disorder .
- R-Factor Benchmarking : Validate refinement quality (e.g., R₁ < 0.05) against high-resolution datasets .
Q. How is the compound’s pharmacological potential evaluated in early-stage drug discovery?
- In Vitro Screening : Test against enzyme targets (e.g., kinases) using assays like fluorescence polarization .
- SAR Studies : Modify the dichlorophenyl or pyrano moieties to correlate structure with activity .
- ADMET Prediction : Use computational tools (e.g., SwissADME) to estimate bioavailability and toxicity .
Methodological Best Practices
Q. How should researchers design experiments to mitigate synthetic byproducts?
Q. What statistical approaches are recommended for analyzing spectroscopic or crystallographic data?
- Error Propagation : Calculate uncertainties in bond lengths/angles using SHELXL refinement outputs .
- Multivariate Analysis : Apply PCA to NMR/IR datasets to distinguish conformational isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
